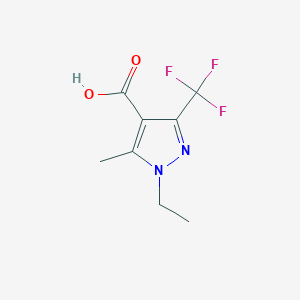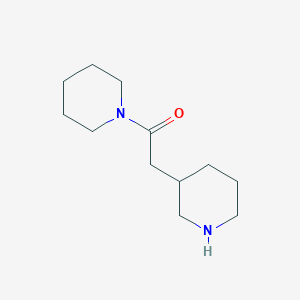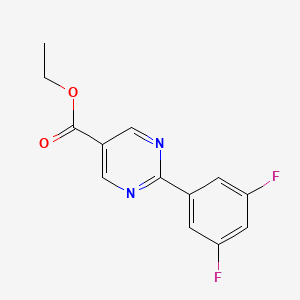
Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,5-difluorophényl)pyrimidine-5-carboxylate d'éthyle est un composé chimique appartenant à la classe des dérivés de la pyrimidine. La pyrimidine est un composé organique aromatique hétérocyclique similaire au benzène et à la pyridine, contenant deux atomes d'azote aux positions 1 et 3 du cycle à six chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,5-difluorophényl)pyrimidine-5-carboxylate d'éthyle implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 3,5-difluoroaniline avec le cyanoacétate d'éthyle en présence d'une base, suivie d'une cyclisation pour former le cycle pyrimidinique. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide (DMF) et de catalyseurs tels que le carbonate de potassium ou l'éthylate de sodium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en écoulement continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et la capacité de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,5-difluorophényl)pyrimidine-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que l'hydrure de lithium aluminium ou le borohydrure de sodium pour modifier les groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium aluminium dans l'éther sec ou le tétrahydrofurane (THF).
Substitution : Nucléophiles tels que les amines dans des solvants tels que l'éthanol ou le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution conduisent généralement à la formation de nouveaux dérivés avec des groupes fonctionnels modifiés .
Applications de recherche scientifique
Le 2-(3,5-difluorophényl)pyrimidine-5-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigue son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des tests biochimiques.
Médecine : Explore ses propriétés thérapeutiques potentielles, y compris ses activités antivirales, anticancéreuses et anti-inflammatoires.
Mécanisme d'action
Le mécanisme d'action du 2-(3,5-difluorophényl)pyrimidine-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les voies cellulaires, telles que la voie inflammatoire NF-kB, pour exercer ses effets. Ces interactions sont souvent étudiées en utilisant des techniques telles que l'amarrage moléculaire et les tests biochimiques .
Applications De Recherche Scientifique
Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the NF-kB inflammatory pathway, to exert its effects. These interactions are often studied using techniques like molecular docking and biochemical assays .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-2-(trifluorométhyl)pyrimidine-5-carboxylate d'éthyle
- 2-(4-(1-(3,4-difluorophényl)-1H-1,2,3-triazol-4-yl)méthyl)pipérazin-1-yl)-4-(4-méthoxyphényl)-6-méthylpyrimidine-5-carboxylate d'éthyle
Unicité
Le 2-(3,5-difluorophényl)pyrimidine-5-carboxylate d'éthyle est unique en raison de la présence du groupe 3,5-difluorophényle, qui confère des propriétés électroniques et stériques spécifiques. Ces propriétés peuvent influencer la réactivité du composé et ses interactions avec les cibles biologiques, le rendant distinct des autres dérivés de la pyrimidine.
Propriétés
Formule moléculaire |
C13H10F2N2O2 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10F2N2O2/c1-2-19-13(18)9-6-16-12(17-7-9)8-3-10(14)5-11(15)4-8/h3-7H,2H2,1H3 |
Clé InChI |
MUYZQRGAXKNRKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



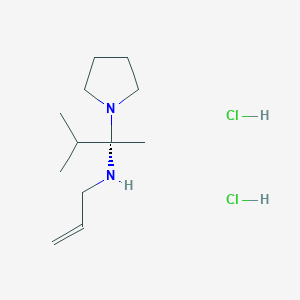


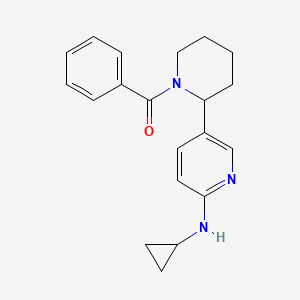

![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
